6-Fluoro-2-methylquinolin-4-ol

Description

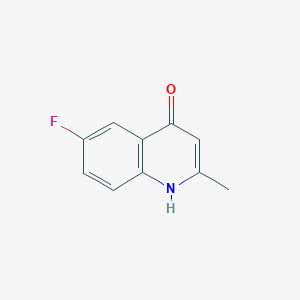

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXCHVFCJZJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166590 | |

| Record name | 6-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-68-2 | |

| Record name | 6-Fluoro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylquinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2-methylquinolin-4-ol (CAS No. 15912-68-2), a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the quinoline scaffold can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, making this compound a valuable precursor for novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data and established methodologies for its synthesis and characterization. While specific experimental data for certain properties are not extensively available in public literature, this guide furnishes detailed, field-proven protocols to enable their determination.

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of fluorine into organic molecules is a well-established strategy in drug design to favorably alter their physicochemical and pharmacological profiles. In the context of the quinoline scaffold, a fluorine substituent can profoundly influence electron distribution, pKa, and lipophilicity, thereby affecting drug-target interactions, membrane permeability, and metabolic pathways.

This compound serves as a key building block in the synthesis of more complex molecules, including potential anticancer agents and novel antibiotics.[1] A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for its effective utilization in drug development pipelines, from optimizing reaction conditions for analog synthesis to predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note the tautomeric nature of this compound, which can exist in both the quinolin-4-ol and quinolin-4(1H)-one forms, with the latter often being the predominant tautomer.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15912-68-2 | [2] |

| Molecular Formula | C₁₀H₈FNO | [2] |

| Molecular Weight | 177.18 g/mol | [2] |

| Melting Point | 273-277 °C | [2][3][4] |

| Boiling Point | 316.7 ± 37.0 °C (Predicted) | [4] |

| pKa | 4.22 ± 0.40 (Predicted) | [4] |

| Appearance | White to almost white powder/crystal | [4] |

| InChI Key | BKXCHVFCJZJATJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound typically employs well-established methods for quinoline ring formation, such as those analogous to the Conrad-Limpach or Gould-Jacobs reactions. These approaches involve the condensation of a substituted aniline with a β-ketoester followed by a high-temperature cyclization.

Proposed Synthetic Pathway via Conrad-Limpach Reaction

A plausible and widely-used route for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. This involves two key steps:

-

Condensation: The reaction of 4-fluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.

-

Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at elevated temperatures to yield the final product.

Caption: Proposed synthesis of this compound via a Conrad-Limpach type reaction.

Detailed Experimental Protocol (Proposed)

This protocol is an adaptable procedure based on established methodologies for analogous compounds.

Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Intermediate)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) to the mixture.

-

Heat the reaction mixture to reflux (typically in an oil bath at 120-140 °C) for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess ethyl acetoacetate and any water formed during the reaction under reduced pressure using a rotary evaporator. The resulting oil is the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) in a suitable reaction vessel.

-

Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes to 1 hour.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the collected solid with a non-polar solvent like hexane or ether to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Solubility Profile

Proposed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes, followed by careful collection of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Replicates: Perform the experiment in at least triplicate for each solvent.

Caption: Workflow for the Shake-Flask method for solubility determination.

Ionization Constant (pKa)

The pKa value is crucial for understanding a compound's behavior in physiological environments, as it dictates the extent of ionization at a given pH. The predicted pKa for this compound is approximately 4.22.[4]

Proposed Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

-

Sample Preparation: Prepare a solution or suspension of a precisely weighed amount of this compound in a suitable solvent system (e.g., a co-solvent system like water-methanol if aqueous solubility is low).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often at the half-equivalence point. The use of the second-derivative method can aid in the precise determination of the equivalence point.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

-

¹H NMR (Proton NMR): Will show distinct signals for the aromatic protons on the quinoline ring system and the methyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing fluorine atom and the hydroxyl group.

-

¹³C NMR (Carbon NMR): Will reveal the number of unique carbon environments in the molecule.

-

¹⁹F NMR (Fluorine NMR): This is a crucial technique for fluorinated compounds. A single signal is expected for the fluorine atom at the C6 position, and its chemical shift provides information about its electronic environment. For related 6-fluoroquinoline derivatives, the ¹⁹F NMR signal appears in the range of -108 to -112 ppm.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule.[5] For this compound (C₁₀H₈FNO), the expected monoisotopic mass is approximately 177.05899 Da. The observation of the [M+H]⁺ ion at m/z 178.06627 would be consistent with this molecular formula.[6]

Proposed Protocol for HRMS Analysis:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI), in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected elemental composition. The mass accuracy should ideally be within 5 ppm.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the electronic transitions within the molecule and is a valuable tool for quantitative analysis. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions in the aromatic system. The absorption spectrum can be influenced by the solvent and the pH of the solution.

Proposed Protocol for UV-Vis Analysis:

-

Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer (typically with an absorbance between 0.1 and 1.0).

-

Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using the chosen solvent as a blank.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative applications.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals. This technical guide has consolidated the available physicochemical data and provided a framework of robust, adaptable experimental protocols for the determination of its key properties. The methodologies outlined herein for synthesis, solubility and pKa determination, and spectroscopic analysis are based on established scientific principles and are intended to empower researchers in their efforts to explore the full potential of this and related quinoline derivatives. A thorough characterization of these fundamental properties is an indispensable step in the journey from a promising molecule to a potential life-saving therapeutic.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]

- 5. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]

6-Fluoro-2-methylquinolin-4-ol molecular structure and weight

An In-depth Technical Guide to 6-Fluoro-2-methylquinolin-4-ol: Structure, Properties, and Synthetic Pathways

Authored by a Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] Its chemical formula is C₁₀H₈FNO.[3][4] This molecule has garnered significant interest within the scientific community, particularly among researchers in drug development and materials science. The strategic incorporation of a fluorine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline ring system imparts a unique combination of physicochemical properties. These features make it a versatile building block for synthesizing more complex, biologically active molecules.[1][3]

The presence of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and small size can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][5] This guide provides an in-depth analysis of the molecular structure, molecular weight, key physicochemical properties, established synthetic routes, and analytical characterization of this compound.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The key functional groups are positioned as follows:

-

A fluoro group at the C6 position of the benzene ring.

-

A methyl group at the C2 position of the pyridine ring.

-

A hydroxyl group at the C4 position of the pyridine ring.

An important characteristic of this molecule is its existence in tautomeric forms: the enol form (this compound) and the keto form (6-fluoro-2-methyl-1,4-dihydroquinolin-4-one). This tautomerism can influence its reactivity and biological interactions.[1][6]

Molecular Visualization

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 15912-68-2 | [1][3][4] |

| Molecular Formula | C₁₀H₈FNO | [3][4] |

| Molecular Weight | 177.17 g/mol | [1] |

| 177.18 g/mol | [3][4] | |

| Appearance | White amorphous powder | [3] |

| Melting Point | 268-277 °C | [3][4][7] |

| InChI Key | BKXCHVFCJZJATJ-UHFFFAOYSA-N | [1][4] |

Synthesis and Characterization

The synthesis of this compound is crucial for its availability in research and development. Several synthetic strategies have been established.

Established Synthetic Pathways

-

Conrad-Limpach Synthesis: This is a well-established and direct method for producing quinoline derivatives.[8][9] The process typically involves two main steps:

-

Condensation: Reaction of a substituted aniline (e.g., 4-fluoroaniline) with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate undergoes intramolecular cyclization at high temperatures (around 250 °C) to yield the final quinolin-4-ol product.[8][9]

-

-

From Amino Precursors: An alternative route involves starting with a pre-formed quinoline ring system, such as 6-Amino-2-methylquinolin-4-ol.[1] The synthesis proceeds via:

-

Diazotization: The amino group at the C6 position is converted into a diazonium salt.

-

Balz-Schiemann Reaction: The diazonium salt is then subjected to fluorination to introduce the fluoro group, yielding the target compound.[1]

-

Experimental Protocol: Conrad-Limpach Synthesis Example

This protocol outlines a general procedure for the synthesis of a substituted quinolin-4-ol, adaptable for this compound.

Step 1: Condensation to Form Enamine Intermediate

-

In a round-bottom flask, combine 4-fluoroaniline and ethyl acetoacetate in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl).[9]

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

-

Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A).

-

Heat the mixture to approximately 250 °C and maintain this temperature for 30-120 minutes.[8]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.[8]

-

The crude product can be further purified by recrystallization.

Caption: Key stages of the Conrad-Limpach synthesis.

Structural Elucidation Techniques

The definitive confirmation of the molecular structure of this compound relies on a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.[1]

-

¹³C NMR: Identifies the carbon framework of the molecule.

-

¹⁹F NMR: This is particularly crucial for confirming the presence and location of the fluorine atom, as the chemical shift is highly sensitive to its electronic environment.[1]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio, which allows for the unambiguous determination of the elemental formula (C₁₀H₈FNO).[1]

-

Applications in Research and Drug Development

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules for various applications.[1]

-

Medicinal Chemistry: The quinoline scaffold is central to many therapeutic agents.[5][10] Derivatives of this compound are investigated for a range of biological activities, including:

-

Antibacterial and Antifungal Agents: The 4-quinolone moiety is a key pharmacophore in fluoroquinolone antibiotics.[5]

-

Anticancer Agents: Certain quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][2]

-

Antiviral and Anti-inflammatory Agents: The quinoline structure has been explored for developing drugs against viruses and inflammatory conditions.[2]

-

-

Materials Science: Due to its conjugated structure, the quinoline core is used in the development of functional materials like fluorescent probes for biological imaging.[3]

The strategic placement of the fluoro, methyl, and hydroxyl groups provides multiple points for further chemical modification, allowing for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ossila.com [ossila.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-methylquinolin-4-ol from 4-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-fluoro-2-methylquinolin-4-ol, a key intermediate in the development of novel therapeutic agents. The document details the prevalent synthetic strategy, the Conrad-Limpach reaction, and offers a meticulous, step-by-step experimental protocol. It delves into the underlying reaction mechanism, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing the necessary insights for the successful synthesis and application of this important fluorinated quinoline derivative.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The introduction of fluorine atoms into the quinoline ring system can significantly enhance the biological and physicochemical properties of these molecules. Fluorine's high electronegativity and relatively small size can modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potent antiproliferative agents for cancer research and the core structure of fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that have been widely used to treat various bacterial infections.[2][3][4] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][5] The development of new fluoroquinolone derivatives remains a critical area of research to combat the rise of antibiotic-resistant bacteria.[2][3] Furthermore, some fluoroquinolones have exhibited promising anticancer activities.[2][3][4]

This guide focuses on a robust and well-established method for the synthesis of this compound: the Conrad-Limpach reaction.

Synthetic Strategy: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters.[6][7][8] The reaction proceeds in two key stages:

-

Condensation: An aniline reacts with a β-ketoester to form a Schiff base, which then tautomerizes to a more stable enamine intermediate.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures to yield the final 4-hydroxyquinoline product.[6][7]

An alternative approach, the Gould-Jacobs reaction, involves the condensation of an aniline with an alkoxymethylenemalonic ester, also leading to quinoline derivatives.[9][10][11][12][13] However, for the synthesis of 2-methyl substituted quinolin-4-ols, the Conrad-Limpach reaction using a β-ketoester like ethyl acetoacetate is often the more direct route.

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis for this compound begins with the nucleophilic attack of the amino group of 4-fluoroaniline on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form a Schiff base, which is in equilibrium with its enamine tautomer. The crucial step is the thermal cyclization of the enamine, which involves an intramolecular electrophilic attack of the enamine double bond onto the aromatic ring. Subsequent elimination of ethanol and tautomerization yield the final this compound product.[6][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 11. iipseries.org [iipseries.org]

- 12. youtube.com [youtube.com]

- 13. wikiwand.com [wikiwand.com]

- 14. researchgate.net [researchgate.net]

- 15. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

tautomeric forms of 6-Fluoro-2-methylquinolin-4-ol

An In-depth Technical Guide to the Tautomeric Forms of 6-Fluoro-2-methylquinolin-4-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of therapeutic agents.[1] The strategic introduction of fluorine atoms can significantly enhance the pharmacological profile of these molecules, improving potency, metabolic stability, and target binding affinity.[2][3] This guide provides a detailed technical exploration of this compound, a key building block in drug discovery. The central focus is its prototropic tautomerism, an often-overlooked feature that dictates its physicochemical properties and biological interactions. We will dissect the equilibrium between its enol (quinolin-4-ol) and keto (quinolin-4-one) forms, synthesizing evidence from spectroscopic, computational, and synthetic chemistry to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Fundamental Equilibrium: Keto-Enol Tautomerism in 4-Hydroxyquinolines

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] For this compound, this manifests as a dynamic equilibrium between the aromatic alcohol (enol) form and the non-aromatic but highly conjugated amide (keto) form. This phenomenon is not merely a chemical curiosity; the predominant tautomer dictates the molecule's shape, hydrogen bonding capability, and electronic distribution, all of which are critical for its function as a drug or drug precursor.

The equilibrium is primarily between this compound (the enol form) and 6-Fluoro-2-methyl-1H-quinolin-4-one (the keto form).[2][5] For the broader class of 4-hydroxyquinolines, extensive studies have shown that the keto form is overwhelmingly favored in both solid and solution states due to its thermodynamic stability.[6]

Caption: Tautomeric equilibrium of this compound.

Factors that influence this equilibrium include:

-

Substituent Effects: Electron-withdrawing groups, such as the fluorine atom at the C6 position, can influence the electronic balance of the ring system and modulate the stability of the tautomers.[7]

-

Solvent Polarity: Polar solvents can stabilize one form over the other through hydrogen bonding. However, the keto form generally predominates even in polar solutions like DMSO.[6]

-

Hydrogen Bonding: The strength of internal hydrogen bonds can determine which form is favored.[8] In the keto form, the N-H group acts as a potent hydrogen bond donor, a crucial interaction for binding to many biological targets.[9]

Structural Elucidation: Spectroscopic and Computational Evidence

Determining the predominant tautomeric form requires a combination of advanced analytical techniques and theoretical calculations. While crystal structure data for this compound itself is not publicly available, a wealth of data from closely related analogs provides a clear and consistent picture.[10]

Spectroscopic Characterization

Spectroscopy is a fundamental tool for identifying the functional groups and electronic environments that differentiate the keto and enol tautomers.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural analysis. The keto form is confirmed by a characteristic signal for the N-H proton, while the enol form would show an O-H proton signal. ¹H NMR data for the related compound 6-Fluoro-2-methylquinolin-4(1H)-one shows specific proton signals that confirm its keto structure.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of specific functional groups. The keto tautomer is identified by a strong carbonyl (C=O) stretching vibration, typically appearing in the 1600-1650 cm⁻¹ region. Conversely, the enol form would be characterized by a broad hydroxyl (O-H) stretching band.[2][6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The differing levels of conjugation in the keto and enol forms result in distinct electronic transitions, which can be observed with UV-Vis spectroscopy.[11]

Table 1: Key Spectroscopic Markers for Tautomer Identification

| Spectroscopic Method | Keto Form (Quinolone) | Enol Form (Hydroxyquinoline) |

| ¹H NMR | Presence of N-H proton signal | Presence of O-H proton signal |

| ¹³C NMR | Signal for C=O carbon | Signal for C-OH carbon |

| IR Spectroscopy | Strong C=O stretch (~1625 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) |

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers.[11] Studies on 4-hydroxyquinoline and its derivatives consistently show that the keto tautomer is energetically favored over the enol form in both the gas phase and in various solvents.[11][12] The energy difference is often significant enough to suggest the keto form is the exclusive species under normal conditions.[9] These computational results align perfectly with experimental spectroscopic data.[11]

Synthesis of this compound

The synthesis of 4-hydroxyquinoline scaffolds is well-established in organic chemistry. A robust and common method is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.[1]

Experimental Protocol: Gould-Jacobs Reaction

This protocol is an adapted, generalized procedure for the synthesis of this compound.

Step 1: Condensation

-

Dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of acid (e.g., a drop of concentrated HCl).

-

Reflux the mixture for 2-4 hours, monitoring the reaction's progress via thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization

-

Add the crude intermediate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is often rapid at this temperature.

-

Cool the reaction mixture to room temperature. The product will typically precipitate out of the solvent.

-

Collect the solid product by filtration. Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Workflow for the synthesis of this compound.

Implications in Medicinal Chemistry and Drug Development

A definitive understanding of the tautomeric state of this compound is paramount for its application in drug discovery. The two forms have distinct properties that directly impact biological activity.

-

Target Binding: The keto form's N-H and C=O groups are classic hydrogen bond donors and acceptors, respectively. These interactions are often critical for high-affinity binding to enzyme active sites or receptors.[9] For example, fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase, and the 4-oxo group is essential for this interaction.[7]

-

Physicochemical Properties: Tautomerism affects key drug-like properties. The keto form is typically more polar than the enol form, which influences its solubility, permeability across cell membranes, and overall pharmacokinetic profile.

-

Scaffold for Derivatization: As a versatile chemical building block, knowing the predominant tautomer is crucial for planning subsequent chemical modifications.[2] The reactivity of the keto form differs significantly from the enol form, guiding the strategy for creating libraries of new potential drug candidates. The presence of the fluorine atom already enhances metabolic stability and binding affinity, making this scaffold particularly attractive for developing novel anticancer and anti-infective agents.[2][3]

Conclusion

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data for 6-Fluoro-2-methylquinolin-4-ol: A Technical Guide for Researchers

Introduction: The Significance of 6-Fluoro-2-methylquinolin-4-ol in Drug Discovery

This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology and infectious diseases.[1] The introduction of a fluorine atom at the 6-position is a strategic modification intended to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This compound serves as a versatile building block for the synthesis of more complex molecules, including potential anticancer agents and fluoroquinolone antibiotics.[1] Its utility has been demonstrated in the preparation of zinc(II) phthalocyanines for photodynamic therapy research, highlighting its potential in developing novel cancer treatments.[1]

A critical aspect of this compound's chemistry is its existence in tautomeric forms: the enol form (this compound) and the keto form (6-Fluoro-2-methyl-1H-quinolin-4-one). This equilibrium influences its spectroscopic properties and must be considered during structural elucidation.

Molecular Structure and Tautomerism

The chemical structure of this compound and its tautomeric equilibrium with 6-Fluoro-2-methyl-1H-quinolin-4-one are depicted below. The quinolone (keto) form is often the predominant tautomer.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. While specific experimental HRMS data for the parent compound is not widely published, data for closely related derivatives strongly supports the expected molecular formula of C₁₀H₈FNO.[1] For instance, the HRMS of the methylated derivative, 6-fluoro-4-methoxy-2-methylquinoline, shows a calculated m/z for [M+H]⁺ of 192.0819 and a found value of 192.0817, which is consistent with the molecular formula C₁₁H₁₁FNO.[1]

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.06627 |

| [M+Na]⁺ | 200.04821 |

| [M-H]⁻ | 176.05171 |

| [M+NH₄]⁺ | 195.09281 |

| [M+K]⁺ | 216.02215 |

| [M]⁺ | 177.05844 |

| [M]⁻ | 177.05954 |

Data sourced from PubChemLite.[2]

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for acquiring mass spectrometry data for a solid sample like this compound using electrospray ionization (ESI).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography system.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Vortex the solution to ensure complete dissolution.

-

Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

-

The final solution should be prepared in a solvent compatible with the mobile phase.

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: ESI positive and negative modes should be run to obtain comprehensive data.

-

Data Acquisition: Acquire data in a full scan mode over a mass range of m/z 50-500. For fragmentation data, perform tandem MS (MS/MS) on the parent ion.

Caption: General experimental workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will be characteristic of the tautomeric form present. For the keto form, 6-Fluoro-2-methyl-1H-quinolin-4-one, specific signals for the methyl group, the vinyl proton, and the aromatic protons on the fluoro-substituted ring are expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the keto tautomer is expected to have a characteristic downfield chemical shift.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial characterization technique. The chemical shift of the fluorine atom at the C6 position is sensitive to its electronic environment. For comparison, the ¹⁹F NMR spectrum of the related compound 4-chloro-6-fluoro-2-methylquinoline shows a signal at -112 ppm in CDCl₃.[1]

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of a solid organic compound.

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

For ¹H NMR: Accurately weigh 1-5 mg of the sample.

-

For ¹³C NMR: Accurately weigh 10-20 mg of the sample.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for quinolinol compounds.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Acquire a standard 1D spectrum for each nucleus.

-

For complete structural assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are recommended.

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be influenced by its tautomeric form.

Expected IR Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the enol form.

-

N-H stretch: A band in the region of 3300-3500 cm⁻¹ for the keto form.

-

C=O stretch: A strong absorption in the region of 1650-1700 cm⁻¹ for the keto form.

-

C=C and C=N stretches: Multiple bands in the aromatic region of 1450-1600 cm⁻¹.

-

C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.

For comparison, the related compound 7-Bromo-4-chloro-6-fluoro-2-methylquinoline shows characteristic IR peaks at 1612, 1588, 1016, 845, and 707 cm⁻¹.[1]

Experimental Protocol for FTIR Spectroscopy

This protocol describes a standard procedure for acquiring an FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the quinoline ring is expected to give rise to characteristic absorptions in the UV region. An experimental investigation of 6-fluoro-4-hydroxy-2-methylquinoline has been conducted using a spectrophotometer over a range of 100-900 nm, integrating experimental findings with theoretical calculations.[1]

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining a UV-Vis spectrum of a compound in solution.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol, or acetonitrile).

-

Stock Solution: Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Blank: Use the pure solvent as the blank.

Data Acquisition:

-

Fill a quartz cuvette with the blank solution and place it in the reference beam of the spectrophotometer.

-

Fill a second quartz cuvette with the sample solution and place it in the sample beam.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

The resulting spectrum will be a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) should be recorded.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its complete spectroscopic characterization is crucial for its use in synthesis and drug discovery. This guide has provided an overview of the expected spectroscopic data, drawing on information from related compounds and outlining the standard experimental protocols for acquiring this data. While a complete, publicly available dataset for the title compound is currently limited, the information and methodologies presented here offer a robust framework for researchers to fully characterize this and similar molecules. The interplay of its tautomeric forms is a key consideration in the interpretation of all spectroscopic data.

References

Introduction: The Structural Significance of 6-Fluoro-2-methylquinolin-4-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Fluoro-2-methylquinolin-4-ol

This compound is a fluorinated quinoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The quinoline scaffold is a privileged structure, and its derivatives have shown significant potential as antiproliferative agents against various cancer cell lines.[1] The incorporation of a fluorine atom is a strategic choice in drug design, as it can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of such molecules. It provides detailed insights into the connectivity and electronic environment of every hydrogen, carbon, and fluorine atom.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in field-proven insights and experimental best practices.

A critical aspect of this molecule's chemistry is its existence in tautomeric forms: the enol form (this compound) and the more stable keto form (6-fluoro-2-methylquinolin-4(1H)-one).[1][2] The equilibrium between these tautomers is often influenced by the solvent, with polar aprotic solvents like dimethyl sulfoxide (DMSO) favoring the quinolone (keto) form.[3][4] The spectral data discussed herein corresponds to the predominant 6-fluoro-2-methylquinolin-4(1H)-one tautomer, which is typically observed in solution.[1]

Caption: Tautomeric equilibrium between the enol and keto forms.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) allows for the precise assignment of each proton. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for this class of compounds and helps in observing the labile NH proton.[1][4]

Proton Assignments and Mechanistic Rationale

The structure of 6-fluoro-2-methylquinolin-4(1H)-one features five distinct proton signals, each providing specific structural information.

Caption: ¹H NMR assignments for 6-Fluoro-2-methylquinolin-4(1H)-one.

-

NH (1-H): This proton, attached to the nitrogen atom, is acidic and typically appears far downfield as a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it is often observed around 11.73 ppm.[1]

-

H5: This proton is ortho to the electron-withdrawing fluorine atom. It experiences coupling with the adjacent H7 proton (ortho-coupling, ³J) and the fluorine atom (³JH-F). This results in a doublet of doublets multiplicity, typically appearing around 7.68 ppm.[1]

-

H7 & H8: These protons are part of a complex spin system. H7 is coupled to H8 (ortho-coupling, ³J), H5 (meta-coupling, ⁴J), and the fluorine atom (ortho-coupling, ³JH-F). H8 is coupled to H7 (ortho-coupling, ³J). Due to these overlapping couplings, H7 and H8 often appear as a complex multiplet between 7.46 and 7.62 ppm.[1]

-

H3: This proton is situated on a carbon adjacent to the methyl-bearing C2 and the carbonyl C4. It is isolated from other protons, thus appearing as a sharp singlet. Its position in the heterocyclic ring places it in a relatively electron-rich environment compared to the carbocyclic ring protons, leading to a more upfield chemical shift around 5.93 ppm.[1]

-

CH₃ (at C2): The three equivalent protons of the methyl group are not coupled to any other protons, resulting in a distinct singlet signal. Its aliphatic nature places it furthest upfield, typically around 2.35 ppm.[1]

Data Summary: ¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 11.73 | Singlet (s) | - | NH |

| 7.68 | Doublet of Doublets (dd) | 9.3, 2.8 | H5 |

| 7.46–7.62 | Multiplet (m) | - | H7, H8 |

| 5.93 | Singlet (s) | - | H3 |

| 2.35 | Singlet (s) | - | CH₃ |

| Data sourced from the Journal of Medicinal Chemistry as reported by BenchChem.[1] |

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In proton-decoupled spectra, each unique carbon atom typically appears as a single line. However, for fluorinated compounds, these signals are split into multiplets due to C-F coupling, providing invaluable information for assignments. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms (¹JC-F > ²JC-F > ³JC-F).[5][6]

Carbon Assignments and Mechanistic Rationale

The analysis of the ¹³C NMR spectrum is based on chemical shift predictions, known effects of substituents (F, OH, CH₃, N), and characteristic C-F coupling patterns.

Caption: ¹³C NMR assignments for 6-Fluoro-2-methylquinolin-4(1H)-one.

-

C4 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, and it is expected to resonate at a very downfield position, typically >170 ppm.

-

C6 (C-F): This carbon is directly bonded to the highly electronegative fluorine atom. Its signal will be significantly downfield and will appear as a large doublet due to the one-bond C-F coupling (¹JC-F), which is typically in the range of 240-250 Hz.[7][8]

-

C2, C8a: These carbons are adjacent to the ring nitrogen. The electronegativity of nitrogen causes a downfield shift. C2, also bearing the methyl group, will be further downfield than a simple C-H carbon in a similar position.

-

C5, C7: These carbons are ortho and para to the fluorine atom, respectively. Their signals will appear as doublets due to two-bond (²JC-F) and three-bond (³JC-F) couplings, which are significantly smaller than ¹JC-F.[7][8]

-

C4a, C8: These carbons also experience longer-range C-F coupling (³JC-F and ⁴JC-F), which may or may not be resolved but can contribute to line broadening.

-

C3: This carbon is adjacent to the carbonyl group and is expected to be relatively upfield compared to other aromatic carbons.

-

CH₃: The methyl carbon is an sp³-hybridized carbon and will appear at the most upfield region of the spectrum, typically below 20 ppm.

Predicted Data Summary: ¹³C NMR

| Predicted Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~175-180 | Singlet or small doublet (³JC-F) | C4 | Carbonyl carbon, highly deshielded. |

| ~158-162 | Doublet (d) | C6 | Directly attached to F; large ¹JC-F (~245 Hz). |

| ~150-155 | Singlet | C2 | Attached to N and substituted with CH₃. |

| ~138-142 | Doublet (d) | C8a | Bridgehead carbon adjacent to N; small ³JC-F. |

| ~125-130 | Doublet (d) | C4a | Bridgehead carbon; small ²JC-F. |

| ~120-125 | Doublet (d) | C8 | Small ⁴JC-F coupling. |

| ~118-122 | Doublet (d) | C5 | Ortho to F; moderate ²JC-F. |

| ~110-115 | Doublet (d) | C7 | Para to F; moderate ³JC-F. |

| ~105-110 | Singlet | C3 | Vinylogous to N, shielded position. |

| ~18-22 | Singlet | CH₃ | Aliphatic sp³ carbon. |

| Note: These are predicted values based on analogous structures and established substituent effects. Actual values may vary. |

Part 3: Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental methodology. The following protocols represent a self-validating system for the characterization of this compound.

Workflow for NMR Analysis

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Objective: To prepare a homogenous solution of the analyte at an appropriate concentration for NMR analysis.

-

Protocol:

-

Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is causal; its high boiling point and ability to dissolve a wide range of organic compounds make it ideal, and it prevents the exchange of the labile NH proton, allowing for its observation.[4]

-

Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. Data Acquisition:

-

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[9]

-

Protocol:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay (D1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30). This is critical to simplify the spectrum by collapsing proton-carbon couplings, leaving only the C-F couplings visible.[5]

-

Set a sufficient number of scans (e.g., 1024 or more) as ¹³C is an insensitive nucleus.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification, especially for quaternary carbons.

-

-

3. Data Processing:

-

Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum for analysis.

-

Protocol:

-

Apply an appropriate window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID into the spectrum.

-

Carefully perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ solvent peak to 39.52 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint of this compound. The ¹H spectrum confirms the presence and connectivity of all protons, with the multiplicities providing clear evidence of H-H and H-F spin-spin coupling. The ¹³C spectrum, characterized by distinct C-F coupling patterns, validates the carbon skeleton and the position of the fluorine substituent. Together, these two NMR techniques offer a powerful, self-validating system for the structural confirmation and purity assessment of this important medicinal chemistry building block, enabling researchers and drug development professionals to proceed with confidence in their synthetic and biological endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shift of 6-Fluoro-2-methylquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 6-fluoro-2-methylquinolin-4-ol core is a "privileged structure," serving as a versatile building block for therapeutic agents in oncology and infectious diseases.[1] Its utility is significantly enhanced by the presence of the fluorine atom, which can improve metabolic stability and target binding affinity.[1] Understanding the nuclear magnetic resonance (NMR) properties of this scaffold is therefore not merely an academic exercise; it is fundamental to its application in drug discovery and development.

This guide provides a comprehensive exploration of the ¹⁹F NMR chemical shift (δ) of this compound. We will move beyond a simple reporting of values to dissect the underlying physical phenomena that govern the fluorine nucleus's response in the magnetic field. This document is structured to serve as both a theoretical primer and a practical handbook for researchers, synthesizing established principles with actionable experimental and computational protocols.

Part 1: Theoretical Foundations of the ¹⁹F NMR Chemical Shift

The unique properties of the fluorine-19 nucleus make it an exceptionally sensitive probe for molecular structure and environment.[2] Unlike the more common ¹H NMR, ¹⁹F NMR offers a much wider chemical shift range and a complete absence of endogenous background signals in biological systems, making it ideal for screening and mechanistic studies.[3][4]

The Fluorine-19 Nucleus: A Superior Reporter

The ¹⁹F nucleus possesses a unique combination of properties that make it highly amenable to NMR spectroscopy.[5] Its 100% natural abundance and high gyromagnetic ratio result in a receptivity that is 83% of the proton, ensuring strong signals without the need for isotopic enrichment.[6][7]

| Property | ¹⁹F Nucleus | ¹H Nucleus |

| Natural Abundance | 100% | 99.98% |

| Nuclear Spin (I) | 1/2 | 1/2 |

| Gyromagnetic Ratio (γ) | 251.8 MHz/T | 267.5 MHz/T |

| Relative Sensitivity | 0.83 | 1.00 |

| Chemical Shift Range | ~800 ppm | ~15 ppm |

Table 1. Comparison of key NMR properties of the ¹⁹F and ¹H nuclei.[4][5][6]

The most striking feature is the vast chemical shift dispersion, which is primarily governed by the paramagnetic shielding term.[6] This means the ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic environment, making it a powerful tool for detecting molecular interactions, conformational changes, and binding events.[2][8]

Factors Governing the Chemical Shift of this compound

The precise chemical shift of the fluorine atom on the quinoline ring is a composite of several interconnected factors. Understanding these influences is critical for accurate spectral interpretation and prediction.

References

- 1. benchchem.com [benchchem.com]

- 2. biophysics.org [biophysics.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Fluoro-2-methylquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative with significant potential in medicinal chemistry and drug discovery.[1] As a versatile chemical building block, its precise characterization is paramount.[1] This document, intended for researchers, scientists, and drug development professionals, details the core principles, methodologies, and data interpretation strategies essential for the robust analysis of this compound. We will explore ionization behavior, fragmentation patterns, and the development of validated liquid chromatography-mass spectrometry (LC-MS) methods. The causality behind experimental choices is explained to provide a framework for adapting these principles to related molecules.

Introduction: The Significance of this compound in Pharmaceutical Analysis

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry.[2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, making fluorinated quinolines like the target of this guide particularly interesting for drug development.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in pharmaceutical analysis.[3][4] It offers unparalleled sensitivity and selectivity for the identification, characterization, and quantification of drug candidates and their impurities.[4]

This guide will provide a detailed exploration of the mass spectrometric behavior of this compound, offering insights into its structural elucidation and analytical method development.

Foundational Principles: Ionization and Fragmentation

A thorough understanding of the ionization and fragmentation behavior of this compound is critical for its analysis. Given its nitrogen-containing heterocyclic structure, electrospray ionization (ESI) in positive ion mode is the most effective method for generating protonated molecules, [M+H]⁺.[5]

Predicted Ionization and Molecular Weight

The chemical formula for this compound is C₁₀H₈FNO.[1]

| Property | Value | Source |

| Molecular Weight | 177.17 g/mol | [1] |

| Monoisotopic Mass | 177.05899 g/mol | Calculated |

| Predicted [M+H]⁺ (Monoisotopic) | 178.06686 m/z | Calculated |

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. While specific HRMS data for the parent compound is not widely published, data for closely related derivatives confirm the expected molecular formula.[1]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, providing structural information. The fragmentation of quinoline and fluoroquinolone derivatives has been studied, and these findings can be extrapolated to predict the behavior of this compound.[6][7][8]

Common fragmentation pathways for related compounds include:

-

Loss of small neutral molecules: Such as CO, H₂O, and HF.[7]

-

Rearrangement of the heterocyclic ring: A common feature in the fragmentation of fluoroquinolones.[6][7][8]

-

Loss of peripheral groups: Cleavage of side chains is a primary fragmentation event.[6][7][8]

Based on these principles, a proposed fragmentation pathway for [M+H]⁺ of this compound is outlined below.

Caption: Proposed Fragmentation Pathway for this compound.

Experimental Workflow: LC-MS Method Development

A robust and validated LC-MS method is essential for the reliable analysis of this compound in various matrices.[9][10] The following sections detail a systematic approach to method development.

Caption: Overall LC-MS Analytical Workflow.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

Protocol:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard.

-

Dissolution: Dissolve the standard in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards.

Liquid Chromatography Parameters

Reversed-phase high-performance liquid chromatography (HPLC) is the preferred separation technique.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for ESI+ mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |

| Gradient | 5-95% B over 5 minutes | A generic gradient to elute a wide range of compounds. Can be optimized. |

| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces backpressure. |

| Injection Volume | 2 µL | Minimizes peak distortion. |

Mass Spectrometry Parameters

The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Best for nitrogen-containing heterocyclic compounds.[5] |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Gas Temperature | 300 °C | Facilitates desolvation. |

| Gas Flow | 10 L/min | Assists in desolvation and ion transport. |

| Nebulizer Pressure | 45 psi | Creates a fine spray for efficient ionization. |

| Scan Range (Full Scan) | 50-300 m/z | Covers the expected mass range of the parent ion and fragments. |

| Collision Energy (MS/MS) | 10-40 eV (ramped) | A range of collision energies ensures the generation of a comprehensive set of fragment ions. |

Data Analysis and Interpretation

Data analysis involves integrating the chromatographic peaks and interpreting the mass spectra.

-

Confirmation of Identity: The retention time and the accurate mass of the [M+H]⁺ ion should be compared to a reference standard.

-

Structural Elucidation: The fragmentation pattern obtained from the MS/MS spectrum should be analyzed to confirm the structure of the molecule. The observed fragments should be consistent with the proposed fragmentation pathways.

-

Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte against its concentration.

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines from regulatory bodies like the ICH.[9][10][11]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has provided a comprehensive framework for the mass spectrometry analysis of this compound. By understanding the principles of ionization and fragmentation, and by following a systematic approach to method development and validation, researchers can confidently characterize this important pharmaceutical building block. The methodologies described herein are not only applicable to the target compound but can also serve as a foundation for the analysis of other quinoline derivatives and related heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. upm-inc.com [upm-inc.com]

- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

The Biological Versatility of Fluorinated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Advantage of Fluorination in Quinoline Scaffolds

The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these derivatives. Fluorine's unique physicochemical characteristics, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall potency.[4] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline derivatives, offering field-proven insights into their mechanisms of action and the experimental methodologies used to evaluate their therapeutic potential.

Antimicrobial Activity: A Legacy of Potency and Precision

Fluorinated quinolones are a well-established class of synthetic antibacterial agents that have been used extensively in clinical practice.[5] Their primary mechanism of action involves the targeted inhibition of essential bacterial enzymes responsible for DNA replication and repair.[5][6][7]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluorinated quinolones exert their bactericidal effects by inhibiting two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA supercoiling, a process vital for bacterial DNA replication, transcription, and repair. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, cell death.[6]

-

In Gram-negative bacteria , the primary target is generally DNA gyrase.[5]

-

In Gram-positive bacteria , topoisomerase IV is often the more susceptible target.[5]